Berberine chloride
Overview
Description
Berberine chloride is a quaternary ammonium salt derived from the protoberberine group of benzylisoquinoline alkaloids. It is naturally found in various plants, including species of Berberis, Coptis chinensis, and Phellodendron amurense. This compound has been used in traditional medicine for centuries due to its wide range of pharmacological properties, including antimicrobial, anti-inflammatory, and antidiabetic effects .
Mechanism of Action
Target of Action
Berberine chloride, a naturally occurring isoquinoline alkaloid, has been found to interact with several cellular and molecular targets. These include AMP-activated protein kinase (AMPK), nuclear factor κB (NF-κB), mitogen-activated protein kinase silent information regulator 1 (SIRT-1), hypoxia-inducible factor 1α (HIF-1α), vascular endothelial growth factor phosphoinositide 3-kinase (PI3K), protein kinase B (Akt), janus kinase 2 (JAK-2), Ca 2+ channels, and endoplasmic reticulum stress . These targets play significant roles in various biological processes, including inflammation, oxidative stress, apoptosis, and autophagy .
Mode of Action
This compound interacts with its targets to exert remarkable anti-inflammatory, antioxidant, antiapoptotic, and antiautophagic activity . For instance, it can regulate multiple signaling pathways, including AMPK, NF-κB, SIRT-1, HIF-1α, PI3K/Akt, JAK-2, and Ca 2+ channels . These interactions result in changes in cellular functions and contribute to its therapeutic effects.
Biochemical Pathways
This compound affects several biochemical pathways. It shows antioxidant defense function against neurotoxic effects caused by oxidative stress, mainly depending on its free radical scavenging ability and the activation of endogenous antioxidant signaling pathways, such as the Nrf2, PI3K/Akt, and PPARδ pathways .
Pharmacokinetics
The pharmacokinetics of this compound is characterized by poor oral absorption and low bioavailability . It is reported that only 0.5% of ingested berberine is absorbed in the small intestine, and this percentage decreases to 0.35% when it enters systemic circulation . The liver and intestine are the main metabolizing organs of berberine .
Result of Action
The molecular and cellular effects of this compound’s action are diverse. It shows remarkable anti-inflammatory, antioxidant, antiapoptotic, and antiautophagic activity . It can also inhibit tumor growth and promote apoptosis in cancer cells . Furthermore, berberine has exhibited the capacity to ameliorate cardiac performance, diminish arterial blood pressure and serum cholesterol concentrations, and augment insulin responsiveness .
Biochemical Analysis
Biochemical Properties
Berberine chloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound activates AMP-activated protein kinase (AMPK), a crucial enzyme in cellular energy homeostasis . It also modulates the activity of nuclear factor κB (NF-κB), mitogen-activated protein kinase (MAPK), and silent information regulator 1 (SIRT-1), among others . These interactions contribute to its anti-inflammatory, antioxidant, and antiapoptotic properties .
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells by affecting the expression of genes involved in these processes . It also enhances insulin sensitivity and glucose uptake in cells, making it beneficial for managing diabetes . Additionally, this compound impacts lipid metabolism and reduces inflammation in various cell types .
Molecular Mechanism
The molecular mechanism of this compound involves several pathways and interactions at the molecular level. It activates AMPK, which in turn regulates glucose and lipid metabolism . This compound also inhibits the activity of enzymes such as acetyl-CoA carboxylase (ACC) and HMG-CoA reductase, leading to reduced lipid synthesis . Furthermore, it modulates gene expression by interacting with transcription factors like NF-κB and SIRT-1, thereby exerting anti-inflammatory and antioxidant effects . These molecular interactions contribute to the compound’s therapeutic potential in various diseases.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound has poor bioavailability and is rapidly metabolized in the body . Its metabolites can still exert significant biological effects. Long-term exposure to this compound has been associated with sustained activation of AMPK and other signaling pathways, leading to prolonged therapeutic benefits . Additionally, this compound has been found to inhibit the growth of cancer cells over extended periods in vitro .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been shown to improve glucose and lipid metabolism, reduce inflammation, and enhance cognitive function . Higher doses can lead to adverse effects such as gastrointestinal disturbances and hepatotoxicity . Studies have also indicated that this compound exhibits a dose-dependent effect on tumor growth, with higher doses resulting in greater inhibition of cancer cell proliferation .
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to glucose and lipid metabolism. It activates AMPK, which enhances glucose uptake and glycogen synthesis in muscle and liver tissues . This compound also inhibits gluconeogenesis and lipid accumulation by modulating key enzymes and signaling pathways . These metabolic effects contribute to its potential in managing metabolic disorders such as diabetes and obesity .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve various transporters and binding proteins. It is rapidly distributed to organs such as the liver, kidneys, muscle, lungs, brain, heart, pancreas, and adipose tissue . This compound is known to cross the blood-brain barrier, allowing it to exert effects on the central nervous system . Its distribution is influenced by factors such as solubility, bioavailability, and interactions with cellular transporters .
Subcellular Localization
This compound exhibits distinct subcellular localization patterns depending on its concentration and the cell type. In hepatoma cells, it accumulates in the mitochondria, where it affects mitochondrial membrane potential and cellular energy metabolism . In melanoma cells, lower concentrations of this compound localize to the mitochondria, while higher concentrations result in cytoplasmic and nuclear accumulation . These localization patterns influence its activity and function, contributing to its therapeutic effects in different cellular contexts .
Preparation Methods
Synthetic Routes and Reaction Conditions
Berberine chloride can be synthesized through various methods. One common approach involves the extraction of berberine from plant sources, followed by its conversion to this compound using hydrochloric acid. The process typically involves the following steps:
Extraction: Berberine is extracted from plant materials using solvents such as ethanol or methanol.
Purification: The crude extract is purified through crystallization or chromatography.
Conversion: The purified berberine is reacted with hydrochloric acid to form this compound.
Industrial Production Methods
In industrial settings, this compound is often produced through large-scale extraction and purification processes. The use of advanced techniques such as supercritical fluid extraction and high-performance liquid chromatography (HPLC) ensures high purity and yield. Additionally, the formation of cocrystals with other compounds can enhance the stability and solubility of this compound, making it suitable for pharmaceutical formulations .
Chemical Reactions Analysis
Types of Reactions
Berberine chloride undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form berberrubine and other derivatives.
Reduction: Reduction reactions can convert this compound to dihydroberberine.
Substitution: This compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Nucleophiles like thiols and amines are commonly employed.
Major Products Formed
Oxidation: Berberrubine, demethyleneberberine.
Reduction: Dihydroberberine.
Substitution: Various substituted berberine derivatives.
Scientific Research Applications
Berberine chloride has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Palmatine: Another protoberberine alkaloid with similar antimicrobial and anti-inflammatory properties.
Jatrorrhizine: Shares structural similarities with berberine and exhibits comparable pharmacological effects.
Uniqueness
Berberine chloride is unique due to its broad spectrum of biological activities and its ability to modulate multiple molecular targets and pathways. Its strong fluorescence also makes it valuable in research applications .
Properties
IUPAC Name |
16,17-dimethoxy-5,7-dioxa-13-azoniapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-1(13),2,4(8),9,14,16,18,20-octaene;chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18NO4.ClH/c1-22-17-4-3-12-7-16-14-9-19-18(24-11-25-19)8-13(14)5-6-21(16)10-15(12)20(17)23-2;/h3-4,7-10H,5-6,11H2,1-2H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKJGBAJNNALVAV-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C[N+]3=C(C=C2C=C1)C4=CC5=C(C=C4CC3)OCO5)OC.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8024602 | |
Record name | Berberine chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8024602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
633-65-8 | |
Record name | Berberine hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=633-65-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Berberine chloride [JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000633658 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | berberine chloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757795 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | berberine chloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163088 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzo[g]-1,3-benzodioxolo[5,6-a]quinolizinium, 5,6-dihydro-9,10-dimethoxy-, chloride (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Berberine chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8024602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Berberine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.179 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BERBERINE CHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UOT4O1BYV8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.